molecular formula C33H30N2O3 B11093610 11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11093610
M. Wt: 502.6 g/mol
InChI Key: HJCDAFWYLHCSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the dibenzodiazepine class, characterized by a seven-membered diazepine ring fused to two benzene moieties. Its structure features a 2-benzyloxy substituent on one aromatic ring and a 4-methoxyphenyl group at position 3 of the diazepine core. This scaffold is synthesized via reactions between enaminoketones and aryl glyoxal derivatives, as demonstrated in analogous dibenzodiazepine syntheses .

Key structural attributes include:

  • Conformational rigidity: The diazepine ring adopts a boat-like conformation stabilized by intramolecular hydrogen bonding, as observed in related hydrates (e.g., 11-(4-methoxyphenyl)-3,3-dimethyl analog monohydrate, which crystallizes in a monoclinic system with unit cell parameters a = 10.684 Å, b = 16.973 Å, c = 11.174 Å, β = 101.49°, and Z = 4) .

Properties

Molecular Formula

C33H30N2O3

Molecular Weight

502.6 g/mol

IUPAC Name

9-(4-methoxyphenyl)-6-(2-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H30N2O3/c1-37-25-17-15-23(16-18-25)24-19-29-32(30(36)20-24)33(35-28-13-7-6-12-27(28)34-29)26-11-5-8-14-31(26)38-21-22-9-3-2-4-10-22/h2-18,24,33-35H,19-21H2,1H3

InChI Key

HJCDAFWYLHCSGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5OCC6=CC=CC=C6)C(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with 2-bromophenol in the presence of a base such as potassium carbonate to form 2-(benzyloxy)phenol.

    Coupling with 4-methoxyphenyl: The intermediate is then coupled with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

    Cyclization: The resulting product undergoes cyclization with appropriate reagents to form the dibenzo[b,e][1,4]diazepin-1-one core structure.

    Final modifications:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signaling pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibenzodiazepinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of the target compound with its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound: 11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-dibenzo[b,e][1,4]diazepin-1-one 2-(Benzyloxy)phenyl (11), 4-MeO-Ph (3) 440.53* High lipophilicity; benzyloxy may enhance metabolic stability
11-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)-dibenzo[b,e][1,4]diazepin-1-one (CAS 303203-37-4) 2-Ethoxyphenyl (11), 4-MeO-Ph (3) 440.21 Ethoxy group reduces steric bulk vs. benzyloxy; lower molecular weight
11-(4-Chlorophenyl)-3-phenyl-dibenzo[b,e][1,4]diazepin-1-one (CAS 330216-61-0) 4-Cl-Ph (11), Ph (3) 378.87 Electron-withdrawing Cl may increase reactivity; reduced lipophilicity
11-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-Cl-Ph)-dibenzo[b,e][1,4]diazepin-1-one (CAS 296247-41-1) 3-Br-4-OH-5-MeO-Ph (11), 4-Cl-Ph (3) 524.05 Bromo and hydroxy groups introduce polarity; potential for H-bonding

*Calculated based on molecular formula (C29H28N2O3).

Key Observations:

Polar groups like hydroxy (CAS 296247-41-1) reduce lipophilicity but may enhance solubility and target binding via H-bonding .

Electronic Effects :

  • Electron-donating groups (e.g., 4-MeO-Ph) stabilize the diazepine ring’s electron density, whereas electron-withdrawing substituents (e.g., Cl, Br) may increase electrophilicity, influencing reactivity in alkylation or acetylation reactions .

Synthetic Accessibility :

  • Analogs with simpler substituents (e.g., ethoxy, chloro) are synthesized in higher yields (e.g., 70–85% for 11-aroyl derivatives via arylglyoxal hydrates ), while brominated or hydroxylated variants require additional protection/deprotection steps .

Biological Activity

The compound 11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule notable for its unique dibenzo[b,e][1,4]diazepin core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological applications. The presence of benzyloxy and methoxy substituents enhances its chemical reactivity and interaction with biological systems.

  • Molecular Formula : C33H30N2O3
  • Molecular Weight : 502.6 g/mol
  • InChIKey : HJCDAFWYLHCSGR-UHFFFAOYSA-N

Biological Activity Overview

Preliminary studies suggest that this compound may have significant interactions with various receptors in the central nervous system (CNS), indicating potential therapeutic applications in treating conditions such as anxiety and depression. The following sections delve into specific biological activities and findings related to this compound.

The biological activity of 11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is primarily attributed to its ability to act as a ligand for neurotransmitter receptors. Research indicates that it may modulate signaling pathways by functioning as an agonist or antagonist at specific sites. However, the exact molecular targets remain under investigation.

Neuroprotective Effects

A study highlighted the neuroprotective properties of structurally similar compounds that could extend survival time in models of acute cerebral ischemia. These findings suggest that compounds with similar dibenzo structures may exhibit protective effects on neuronal tissues during ischemic events .

Antidepressant-like Activity

Research focusing on related diazepin derivatives has shown antidepressant-like effects in animal models. These studies typically employ behavioral assays to assess changes in locomotion and anxiety-like behaviors following administration of the compounds. The potential for 11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one to influence such outcomes remains a promising area for future investigation.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
Compound AC33H30N2O3Potential CNS receptor interactions
Compound BC32H28N2O3Antidepressant-like effects observed
Compound CC34H32N2O4Neuroprotective properties in ischemia models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.